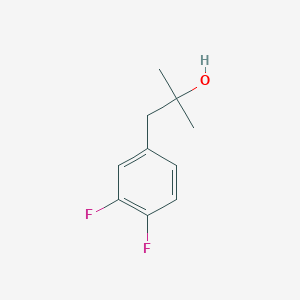

1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJNDDKGFIIIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Difluorophenyl 2 Methylpropan 2 Ol and Its Analogues

Established Synthetic Routes to 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

The creation of tertiary alcohols is most commonly achieved through the addition of organometallic reagents to ketone or ester precursors. wisc.edu The Grignard reaction remains a fundamental and widely used method for this type of carbon-carbon bond formation. nih.govlibretexts.org

Grignard Reaction Approaches for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol Synthesis

The synthesis of 1-(3,4-difluorophenyl)-2-methylpropan-2-ol via a Grignard reaction can be envisioned through two primary retrosynthetic disconnections. Both pathways utilize the fundamental principle of a nucleophilic carbon source attacking an electrophilic carbonyl carbon. libretexts.orgorgoreview.com

Pathway A: Reaction of 3,4-Difluorophenylmagnesium Bromide with Acetone (B3395972)

This approach involves the preparation of a Grignard reagent from 1-bromo-3,4-difluorobenzene, which is then reacted with acetone. The Grignard reagent, 3,4-difluorophenylmagnesium bromide, acts as a nucleophile, attacking the carbonyl carbon of acetone. orgoreview.com A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol. youtube.com

Step 1: Formation of Grignard Reagent (if not sourced commercially) 1-bromo-3,4-difluorobenzene + Mg --(anhydrous ether)--> 3,4-difluorophenylmagnesium bromide

Step 2: Nucleophilic Addition 3,4-difluorophenylmagnesium bromide + Acetone --> Magnesium alkoxide intermediate

Step 3: Acidic Workup Magnesium alkoxide intermediate + H3O+ --> 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

Pathway B: Reaction of 1-(3,4-Difluorophenyl)ethanone with Methylmagnesium Bromide

An alternative strategy involves using a methyl-based Grignard reagent, such as methylmagnesium bromide, and an appropriate ketone precursor, 1-(3,4-difluorophenyl)ethanone. tardigrade.in In this case, the methyl anion from the Grignard reagent attacks the ketone's carbonyl carbon. tardigrade.in Similar to the first pathway, the reaction is completed by an acidic workup. miracosta.edu

The synthesis of the ketone precursor, 1-(3,4-difluorophenyl)ethanone, can be achieved via methods like the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) or from precursors such as 2-chloro-1-(3,4-difluoro-phenyl)-ethanone. chemicalbook.com

Interactive Table: Grignard Synthesis Pathways

| Pathway | Grignard Reagent | Carbonyl Substrate | Product |

| A | 3,4-Difluorophenylmagnesium bromide | Acetone | 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol |

| B | Methylmagnesium bromide sigmaaldrich.com | 1-(3,4-Difluorophenyl)ethanone | 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol |

Alternative Synthetic Pathways for Difluorophenyl Propanol (B110389) Derivatives

While the Grignard reaction is a primary method, other synthetic routes can be employed or adapted to produce difluorophenyl propanol derivatives. These alternatives can sometimes offer advantages in terms of reactivity or functional group tolerance.

Organolithium Reagents: Aryllithium reagents, generated from the corresponding aryl halide, are generally more reactive than their Grignard counterparts. nih.gov 3,4-Difluorophenyllithium could be reacted with acetone to yield the target alcohol. However, the high reactivity can sometimes lead to more side reactions. rsc.org

Organocerium Reagents: The addition of cerium(III) chloride to a Grignard reaction (the Nozaki-Hiyama-Kishi reaction or using a pre-formed organocerium reagent) can enhance selectivity. These reagents are known to be highly chemoselective, primarily adding to ketones and aldehydes while tolerating more sensitive functional groups, thereby potentially increasing the yield of the desired alcohol. nih.gov

Epoxide Ring-Opening: An alternative disconnection strategy involves the ring-opening of an epoxide. For instance, reacting 3,4-difluorophenylmagnesium bromide with 2,2-dimethyloxirane (B32121) (isobutylene oxide) would also yield the target tertiary alcohol after acidic workup. This method is particularly useful for generating primary alcohols from ethylene (B1197577) oxide but can be adapted for more substituted epoxides. organicchemistrytutor.com

Synthesis via Functional Group Interconversion: Routes used for analogous compounds, such as the antifungal drug Fluconazole, often start with a difluorophenyl ketone. google.com These syntheses frequently involve the creation of an epoxide intermediate from the ketone, which is then opened by a nucleophile. A similar strategy could theoretically be adapted. google.com

Stereoselective Synthesis of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol Stereoisomers and Chiral Analogues

The target molecule, 1-(3,4-difluorophenyl)-2-methylpropan-2-ol, is achiral as the carbinol carbon is attached to two identical methyl groups. Therefore, it does not have stereoisomers. However, the synthesis of chiral analogues, where the carbinol carbon is a stereocenter, is a significant challenge in organic synthesis. researchgate.netencyclopedia.pub Creating a chiral analogue such as 1-(3,4-difluorophenyl)-1-butanol (by reacting 3,4-difluorophenylmagnesium bromide with butanone) would result in a racemic mixture unless a stereoselective method is employed.

Key strategies for the asymmetric synthesis of chiral tertiary alcohols include:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org For example, a ketone can be modified with a chiral sulfoxide (B87167) group. The addition of an organometallic reagent is then directed to one face of the carbonyl group, leading to a product with high diastereoselectivity. nih.govthieme-connect.com The auxiliary is subsequently cleaved to reveal the enantiomerically enriched tertiary alcohol. nih.govnih.gov

Catalytic Asymmetric Addition: This is often the most desirable route, where a substoichiometric amount of a chiral catalyst is used to generate an enantiomerically enriched product. researchgate.net Chiral ligands combined with metal precursors (e.g., titanium, copper, zinc) can catalyze the addition of organometallic reagents to prochiral ketones with high enantioselectivity. rsc.orgacs.org For instance, titanium-TADDOLate complexes have been used to catalyze the addition of Grignard reagents to aldehydes. acs.org

Dynamic Kinetic Resolution (DKR): This powerful technique combines the racemization of a starting material with a kinetic resolution step. For tertiary alcohols, a lipase (B570770) enzyme can be used to selectively acylate one enantiomer from a racemic mixture, while a metal catalyst (e.g., based on Vanadium) simultaneously racemizes the unreacted enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. encyclopedia.pubmdpi.com

Interactive Table: Strategies for Chiral Tertiary Alcohol Synthesis

| Strategy | Description | Example Application |

| Chiral Auxiliary | A temporary chiral group directs the approach of a nucleophile. wikipedia.org | Use of a chiral sulfoxide on an aryl ketone to direct Grignard addition. nih.govthieme-connect.com |

| Chiral Catalyst | A chiral metal-ligand complex catalyzes the enantioselective addition. researchgate.net | Copper(II)-bisoxazolidine catalyzed nitroaldol reaction with ketones. rsc.org |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other. chinesechemsoc.org | Lipase-catalyzed acylation of a racemic tertiary alcohol. mdpi.com |

Optimization Strategies for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol Synthetic Processes

Optimizing the synthesis of 1-(3,4-difluorophenyl)-2-methylpropan-2-ol involves fine-tuning reaction conditions and employing catalytic systems to maximize yield and minimize impurities. rsc.org

Catalyst Development and Reaction Condition Tuning

For Grignard reactions, several factors are critical for success and can be tuned for optimization:

Magnesium Activation: The magnesium metal surface is typically coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Common methods include mechanical crushing of the magnesium, or using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane. wikipedia.orglibretexts.org

Solvent: Grignard reagents must be prepared in anhydrous aprotic solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the organomagnesium compound. wisc.eduwikipedia.org

Temperature Control: The formation of Grignard reagents is exothermic and can be subject to an induction period, followed by a vigorous reaction. Controlling the temperature with an ice bath or by slow addition of the halide is crucial to prevent side reactions, such as Wurtz coupling of the halide. libretexts.org

Catalytic Additives: While Grignard reactions are stoichiometric in magnesium, certain additives can act catalytically to improve performance. The addition of zinc chloride (ZnCl₂) can generate more reactive organozinc ate complexes in situ, which can improve the addition to sterically hindered or enolizable ketones. nih.govrsc.orgacs.org Similarly, additives like tetrabutylammonium (B224687) chloride (NBu₄Cl) in combination with diglyme (B29089) have been shown to significantly enhance the efficiency of Grignard additions to ketones. acs.org

Efficiency and Yield Enhancement in Difluorophenyl Propanol Production

Minimizing Side Reactions: The primary side reactions in the addition of Grignard reagents to ketones are reduction (where the Grignard reagent acts as a hydride donor) and enolization (where the Grignard reagent acts as a base to deprotonate the α-carbon of the ketone). rsc.org Using less sterically hindered Grignard reagents and lower reaction temperatures can help minimize these pathways. The use of additives like CeCl₃ is particularly effective at suppressing enolization.

Controlling Impurities: A common impurity in Grignard reactions is the formation of a biphenyl (B1667301) compound (e.g., 3,3',4,4'-tetrafluorobiphenyl) from the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org This is favored by higher temperatures and high concentrations of the aryl halide. Slow addition of the halide during reagent formation helps to minimize this. libretexts.org

Workup and Purification: The reaction is typically quenched by the slow addition of an aqueous acid (e.g., HCl or NH₄Cl solution) to protonate the magnesium alkoxide and dissolve the magnesium salts. miracosta.edu The final product is then extracted into an organic solvent. Purification to remove unreacted starting materials and byproducts is usually achieved through distillation or column chromatography. libretexts.org

Derivatization Strategies for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol for Research Applications

The tertiary alcohol, 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, serves as a versatile scaffold for the synthesis of various derivatives tailored for specific research applications. The presence of a hydroxyl group, while sterically hindered, provides a key reaction site for chemical modifications. These derivatization strategies are primarily aimed at altering the physicochemical properties of the parent molecule, such as lipophilicity, volatility, and spectroscopic characteristics, to facilitate analysis, enhance biological activity, or probe biological interactions. Common derivatization approaches for tertiary alcohols like 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol include esterification, etherification, and silylation.

One of the most prevalent derivatization techniques for alcohols is esterification, which involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent. For a sterically hindered tertiary alcohol like 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, the use of more reactive acylating agents and forcing reaction conditions may be necessary to achieve good yields. The resulting esters can serve as prodrugs, which are inactive compounds that are metabolized in the body to release the active parent alcohol. Furthermore, the introduction of a chromophore or fluorophore through esterification can significantly enhance the detectability of the molecule in analytical techniques like High-Performance Liquid Chromatography (HPLC) and fluorescence spectroscopy.

Silylation is another widely employed method for the derivatization of alcohols. This process involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. bohrium.com The resulting silyl ethers are generally more volatile and thermally stable than the parent alcohols, making them more amenable to analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). bohrium.com The reactivity of alcohols towards silylation follows the order: primary > secondary > tertiary, meaning that the derivatization of the tertiary alcohol in 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol may require more stringent conditions or the use of a catalyst. bohrium.com

The table below outlines hypothetical derivatives of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol that could be synthesized for various research applications, along with the class of derivative and the general synthetic strategy.

| Derivative Name | Class of Derivative | General Synthetic Strategy | Potential Research Application |

| 1-(3,4-Difluorophenyl)-2-methylpropan-2-yl acetate | Ester | Acylation with acetyl chloride or acetic anhydride | Prodrug, analytical standard |

| 1-(3,4-Difluorophenyl)-2-methylpropan-2-yl benzoate | Ester | Acylation with benzoyl chloride | Prodrug, analytical standard |

| 1-(3,4-Difluorophenyl)-2-methyl-2-(trimethylsilyloxy)propane | Silyl Ether | Reaction with a silylating agent (e.g., BSTFA) | GC/GC-MS analysis |

| 1-(3,4-Difluorophenyl)-2-methylpropan-2-yl p-nitrobenzoate | Ester | Acylation with p-nitrobenzoyl chloride | Chromophoric tag for HPLC-UV detection |

| 1-(3,4-Difluorophenyl)-2-methylpropan-2-yl succinate | Ester | Reaction with succinic anhydride | Linker for conjugation to other molecules |

These derivatization strategies provide a powerful toolkit for researchers to modify 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, enabling a wide range of studies from analytical method development to the investigation of its biological properties and mechanism of action. The choice of derivatization reagent and reaction conditions is crucial and depends on the specific research goal and the desired properties of the final product.

Chemical Reactivity and Reaction Mechanisms of 1 3,4 Difluorophenyl 2 Methylpropan 2 Ol

General Reaction Mechanisms of 2-Methylpropan-2-ol Derivatives

Derivatives of 2-methylpropan-2-ol (tert-butyl alcohol) are classic substrates for studying unimolecular substitution (S(_N)1) and elimination (E1) reactions due to their ability to form a stable tertiary carbocation. numberanalytics.comyoutube.com These mechanisms are fundamental to understanding the reactivity of 1-(3,4-difluorophenyl)-2-methylpropan-2-ol.

The S(_N)1 reaction proceeds in a stepwise manner. libretexts.orgmasterorganicchemistry.com The initial and rate-determining step is the departure of the leaving group to form a planar tertiary carbocation intermediate. libretexts.orgresearchgate.net This is followed by a rapid attack of a nucleophile on the carbocation, which can occur from either face, leading to a mixture of stereoisomers if the carbon is chiral. numberanalytics.comlibretexts.org

The E1 reaction also proceeds through a carbocation intermediate. chemistrytalk.orgmasterorganicchemistry.com Following the formation of the carbocation, a weak base abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. chemistrytalk.orgyoutube.comyoutube.com E1 reactions often compete with S(_N)1 reactions, especially at higher temperatures. youtube.com The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.

| Feature | S(_N)1 (Substitution, Nucleophilic, Unimolecular) | E1 (Elimination, Unimolecular) |

| Mechanism | Two-step: 1. Formation of carbocation. 2. Nucleophilic attack. researchgate.net | Two-step: 1. Formation of carbocation. 2. Deprotonation. chemistrytalk.orglibretexts.org |

| Rate Law | Rate = k[Substrate] (First-order) masterorganicchemistry.com | Rate = k[Substrate] (First-order) masterorganicchemistry.com |

| Nucleophile/Base | Weak nucleophile required. libretexts.org | Weak base required. chemistrytalk.org |

| Substrate | Favored by tertiary > secondary >> primary substrates. masterorganicchemistry.com | Favored by tertiary > secondary >> primary substrates. masterorganicchemistry.com |

| Intermediate | Carbocation. libretexts.orgresearchgate.net | Carbocation. chemistrytalk.org |

| Product | Substitution product (e.g., alkyl halide, ether, alcohol). libretexts.org | Alkene. chemistrytalk.org |

| Stereochemistry | Racemization or a mixture of retention and inversion. libretexts.orgmasterorganicchemistry.com | Zaitsev's rule generally followed, leading to the most stable alkene. |

| Competition | Often competes with E1 reactions. masterorganicchemistry.com | Often competes with S(_N)1 reactions. masterorganicchemistry.com |

Reactions Involving the Hydroxyl Group of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

The hydroxyl group of 1-(3,4-difluorophenyl)-2-methylpropan-2-ol is the primary site of reactivity for substitution and elimination reactions. Due to the tertiary and benzylic nature of the alcohol, these reactions typically proceed through an S(_N)1 or E1 mechanism, involving the formation of a tertiary benzylic carbocation.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. chemistrysteps.com Subsequent departure of water generates a tertiary carbocation. This carbocation is stabilized by the inductive effect of the three alkyl groups and by resonance with the adjacent phenyl ring. However, the electron-withdrawing difluoro substituents on the phenyl ring will partially destabilize this carbocation compared to an unsubstituted phenyl ring.

Substitution Reactions (S(_N)1):

Once the carbocation is formed, it can be attacked by various nucleophiles. For example, reaction with hydrogen halides (HX) will lead to the formation of the corresponding tertiary alkyl halide.

(CH₃)₂C(OH)CH₂C₆H₃F₂ + HBr → (CH₃)₂C(Br)CH₂C₆H₃F₂ + H₂O

Elimination Reactions (E1):

In the presence of a non-nucleophilic acid or at elevated temperatures, the E1 elimination pathway is favored. youtube.com A weak base, which could be the solvent or the conjugate base of the acid, will abstract a proton from a carbon adjacent to the carbocation. For 1-(3,4-difluorophenyl)-2-methylpropan-2-ol, deprotonation can occur from the methyl groups or the benzylic methylene (B1212753) group, leading to a mixture of alkene products.

| Reaction Type | Reagents | Conditions | Expected Major Product(s) | Mechanism |

| Substitution | Concentrated HCl, HBr, or HI | Room Temperature | 1-(3,4-Difluorophenyl)-2-halo-2-methylpropane | S(_N)1 chemistrysteps.com |

| Dehydration | Concentrated H₂SO₄ or H₃PO₄ | Heat | Mixture of 1-(3,4-Difluorophenyl)-2-methylprop-1-ene and 1-(3,4-Difluorophenyl)-2-methylprop-2-ene | E1 youtube.com |

| Friedel-Crafts Alkylation | Benzene (B151609), Lewis Acid (e.g., AlCl₃) | Anhydrous | 1-(3,4-Difluorophenyl)-2-methyl-2-phenylpropane | S(_N)1-type/Friedel-Crafts mt.comlibretexts.org |

Transformations at the Difluorophenyl Moiety of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

The 3,4-difluorophenyl group is an electron-deficient aromatic system due to the strong electron-withdrawing nature of the two fluorine atoms. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (NAS), a reaction pathway less common for electron-rich aromatic rings like benzene. masterorganicchemistry.commasterorganicchemistry.com

In a typical NAS reaction, a strong nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, such as fluorine, ortho and para to the leaving group stabilizes this intermediate. masterorganicchemistry.com Subsequently, a leaving group, in this case, a fluoride (B91410) ion, is expelled to restore the aromaticity of the ring.

For 1-(3,4-difluorophenyl)-2-methylpropan-2-ol, strong nucleophiles such as alkoxides (RO⁻), amides (R₂N⁻), or thiolates (RS⁻) could potentially displace one of the fluorine atoms. The position of substitution (at C-3 or C-4) would be influenced by the directing effects of the remaining fluorine atom and the alkyl side chain, as well as the relative stability of the possible Meisenheimer complex intermediates. Generally, substitution is favored at positions para or ortho to an activating (electron-withdrawing) group. masterorganicchemistry.com

| Nucleophile | Reagent Example | Expected Product(s) |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-2-ol and/or 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol |

| Amine | Sodamide (NaNH₂) or other strong amide bases | 1-(3-Amino-4-fluorophenyl)-2-methylpropan-2-ol and/or 1-(4-Amino-3-fluorophenyl)-2-methylpropan-2-ol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(3-Fluoro-4-(phenylthio)phenyl)-2-methylpropan-2-ol and/or 1-(4-Fluoro-3-(phenylthio)phenyl)-2-methylpropan-2-ol |

Investigating Rearrangement Reactions in 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol Synthesis and Reactivity

Carbocationic intermediates, such as those formed during S(_N)1 and E1 reactions of 1-(3,4-difluorophenyl)-2-methylpropan-2-ol, are susceptible to rearrangements if a more stable carbocation can be formed. However, since the initial carbocation is already a tertiary benzylic cation, further rearrangement is generally not expected unless under specific structural circumstances.

A more relevant context for rearrangement is in the synthesis of this molecule or related structures, particularly through reactions like the pinacol (B44631) rearrangement. wikipedia.orgmasterorganicchemistry.com The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a carbocation, followed by a 1,2-migration of an alkyl or aryl group. chemistrysteps.commasterorganicchemistry.com

For instance, if a precursor diol such as 1-(3,4-difluorophenyl)-2,3-dimethylbutane-2,3-diol were treated with acid, it would undergo a pinacol-type rearrangement. The migratory aptitude of the substituents on the carbon adjacent to the initial carbocation determines the product. The general order of migratory aptitude is Hydride > Aryl > Alkyl. wikipedia.org Therefore, the 3,4-difluorophenyl group would be expected to migrate in preference to a methyl group.

| Feature | Description |

| Substrate | 1,2-Diol (Vicinal diol) wikipedia.orgmasterorganicchemistry.com |

| Reagent | Strong acid (e.g., H₂SO₄, H₃PO₄) wikipedia.org |

| Mechanism | 1. Protonation of a hydroxyl group. 2. Loss of water to form a carbocation. 3. 1,2-migration of a group to the carbocation center. 4. Deprotonation to form a carbonyl compound. chemistrysteps.commasterorganicchemistry.com |

| Driving Force | Formation of a more stable carbocation (often resonance-stabilized by oxygen). chemistrysteps.comwikipedia.org |

| Migratory Aptitude | H > Ph > tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org |

While 1-(3,4-difluorophenyl)-2-methylpropan-2-ol itself does not undergo a classic pinacol rearrangement, its synthesis or reactions that generate a vicinal diol intermediate could involve such transformations, influencing the final product distribution.

Theoretical and Computational Investigations of 1 3,4 Difluorophenyl 2 Methylpropan 2 Ol

Quantum Chemical Studies on 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnumberanalytics.com It is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined from its electron density. numberanalytics.com DFT calculations would be pivotal in determining the optimized molecular geometry of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. numberanalytics.com Fluorine is highly electronegative and withdraws electron density from the aromatic ring, which can affect the molecule's reactivity and stability. numberanalytics.com DFT calculations can quantify these effects by computing key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. numberanalytics.comphyschemres.org A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. numberanalytics.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. physchemres.orgresearchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, the MEP would likely show negative potential around the fluorine atoms and the oxygen of the hydroxyl group, and positive potential around the hydrogen of the hydroxyl group.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Outcome for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol | Significance |

| Optimized Geometry | Provides precise bond lengths and angles. | Foundation for all other computational analyses. |

| HOMO Energy | Lowered due to the electron-withdrawing fluorine atoms. numberanalytics.com | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Potentially raised by the fluorine substituents. numberanalytics.com | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Increased compared to the non-fluorinated analogue. numberanalytics.com | Suggests enhanced kinetic stability. numberanalytics.com |

| Dipole Moment | A non-zero value influenced by the polar C-F and O-H bonds. | Determines the molecule's overall polarity and interaction with polar solvents. |

| MEP Analysis | Negative potential on F and O atoms; positive on the hydroxyl H. physchemres.orgresearchgate.net | Predicts sites for electrophilic and nucleophilic attack. |

This table is illustrative and based on general principles of computational chemistry for fluorinated aromatic compounds.

Computational Prediction of Reactivity and Stability

Building upon the electronic structure, DFT can be used to predict the reactivity and stability of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. mdpi.comphyschemres.org These descriptors provide a quantitative measure of the molecule's reactivity. For example, chemical hardness (η) is a measure of resistance to change in electron distribution. A higher hardness value, correlated with a larger HOMO-LUMO gap, suggests greater stability. mdpi.com

Table 2: Calculated Reactivity Descriptors

| Descriptor | Formula | Predicted Trend for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Increased due to fluorination. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Decreased due to fluorination. mdpi.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Increased due to fluorination. |

| Electrophilicity Index (ω) | χ² / (2η) | Provides a measure of the molecule's electrophilic nature. |

This table is illustrative and based on established DFT-based reactivity descriptor calculations.

Molecular Dynamics Simulations and Conformational Analysis of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

While quantum chemical methods provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its conformational flexibility and interactions with its environment. rsc.orgresearchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of each atom to be tracked over time. researchgate.net For 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, MD simulations would be crucial for exploring its conformational landscape. The molecule has several rotatable bonds, including the bond between the phenyl ring and the propanol (B110389) side chain, and the C-C bonds within the side chain. Rotation around these bonds can lead to various conformers with different energies and properties.

A key aspect of the conformational analysis would be to understand the preferred orientation of the difluorophenyl ring with respect to the bulky tertiary alcohol group. mdpi.com Steric hindrance and electrostatic interactions, including potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms, would play a significant role in determining the most stable conformers. mdpi.com MD simulations can provide the relative populations of different conformers in various solvents, which is critical for understanding how the molecule behaves in solution. mdpi.com For example, in an aqueous environment, the simulations would show how water molecules arrange around the solute and how this solvation affects its conformation. researchgate.netuni-paderborn.de

In Silico Approaches to Molecular Interactions and Dynamics Related to Difluorophenyl Propanols

In silico methods encompass a broad range of computational techniques used to study molecular interactions, which is particularly relevant for predicting how a molecule like 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol might interact with biological macromolecules, such as proteins. nih.govnih.gov

Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com If 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol were to be investigated as a potential ligand for a protein target, docking simulations would be employed to predict its binding mode and affinity. mdpi.comyoutube.com The difluorophenyl group can participate in various non-covalent interactions, including hydrophobic interactions, and the fluorine atoms can form specific interactions such as halogen bonds or multipolar interactions with the protein backbone. acs.org The tertiary alcohol group can act as both a hydrogen bond donor and acceptor. acs.org

Beyond docking, MD simulations of the ligand-protein complex can provide a more detailed understanding of the dynamics and stability of the interaction. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the binding free energy, a more rigorous measure of binding affinity than docking scores. nih.gov

Table 3: Potential Intermolecular Interactions Investigated by In Silico Methods

| Interaction Type | Involving Group(s) on 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol | Significance in Molecular Recognition |

| Hydrogen Bonding | Hydroxyl group (-OH) | Key directional interactions with polar residues in a binding site. nih.gov |

| Hydrophobic Interactions | Phenyl ring and methyl groups | Important for binding in nonpolar pockets of proteins. |

| Halogen Bonding | Fluorine atoms | Can form specific, directional interactions with electron-donating atoms. |

| π-π Stacking | Difluorophenyl ring | Can interact with aromatic residues of a protein. |

| Van der Waals Forces | Entire molecule | Contribute to the overall binding affinity. mdpi.com |

This table outlines the types of interactions that would be analyzed in a typical in silico study of a small molecule like 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 3,4 Difluorophenyl 2 Methylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. uobasrah.edu.iqdocbrown.info

¹H and ¹³C NMR Spectral Analysis

Analysis of the ¹H and ¹³C NMR spectra would be the first step in confirming the identity and purity of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. For 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, one would anticipate:

Aromatic Protons: The three protons on the difluorophenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to fluorine coupling, these signals would present as complex multiplets.

Methyl Protons: The two methyl groups attached to the tertiary carbon bearing the hydroxyl group are chemically equivalent. They would likely appear as a sharp singlet in the upfield region (typically δ 1.0-1.5 ppm), integrating to six protons. docbrown.info

Methylene (B1212753) Protons: The two protons of the CH₂ group adjacent to the aromatic ring would appear as a singlet, likely in the δ 2.5-3.0 ppm range.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is a singlet whose chemical shift can vary depending on solvent, concentration, and temperature. It might be observed anywhere from δ 1.5-4.0 ppm. docbrown.info

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include:

Aromatic Carbons: Six signals would be expected for the aromatic carbons. The two carbons bonded to fluorine atoms would show large carbon-fluorine coupling constants (¹JCF), and their chemical shifts would be significantly influenced by the electronegative fluorine atoms. mdpi.com Other aromatic carbons would show smaller couplings (²JCF, ³JCF).

Quaternary Alcohol Carbon: The carbon atom bonded to the hydroxyl group and two methyl groups (C2 of the propanol (B110389) chain) would appear as a singlet, typically in the δ 70-80 ppm region.

Methylene Carbon: The CH₂ carbon would be observed as a singlet, likely in the δ 40-50 ppm range.

Methyl Carbons: The two equivalent methyl carbons would produce a single signal in the upfield region (typically δ 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: These are estimated ranges based on similar structures and not experimental data for the target compound.)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 (multiplet) | 115 - 140 (with C-F coupling) |

| C-F | - | 145 - 165 (large ¹JCF) |

| -CH₂- | 2.5 - 3.0 (singlet) | 40 - 50 |

| -C(OH)- | - | 70 - 80 |

| -OH | 1.5 - 4.0 (singlet, variable) | - |

| -C(CH₃)₂ | 1.0 - 1.5 (singlet) | 20 - 30 |

Advanced NMR Techniques for Structural Elucidation of Difluorophenyl Propanols

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. mdpi.comscielo.br

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings, primarily helping to assign the positions of the protons on the aromatic ring by showing their correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal in the ¹³C spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space proximity of protons, which can help confirm the spatial arrangement of the substituents on the aromatic ring relative to the propanol side chain. scielo.br

Mass Spectrometry (MS) Techniques for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound. For 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol (C₁₀H₁₂F₂O), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Expected Fragmentation Patterns: Upon ionization in the mass spectrometer, the molecular ion will undergo fragmentation. Key expected fragmentation pathways for this molecule would include:

Loss of a Methyl Radical: A primary fragmentation would be the alpha-cleavage leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary oxonium ion. This would likely be a prominent peak in the spectrum.

Loss of Water: Alcohols frequently lose a water molecule (H₂O, 18 Da) from the molecular ion, especially in electron ionization (EI) mode. libretexts.org

Formation of a Tropylium-like Ion: Cleavage of the bond between the CH₂ group and the quaternary carbon would lead to the formation of a difluorobenzyl cation or a related tropylium-like ion, which is a common fragmentation pathway for benzylic compounds.

Cleavage of the tert-Butyl Group: Loss of a tert-butyl radical could also occur, though it may be less favorable than the loss of a methyl group.

Table 2: Predicted Key HRMS Fragments (Note: These are predicted fragments based on general fragmentation rules.)

| Fragment Ion Structure | Lost Neutral(s) | Predicted m/z |

|---|---|---|

| [C₁₀H₁₂F₂O]⁺• | - | 186.0856 |

| [C₉H₉F₂O]⁺ | •CH₃ | 171.0621 |

| [C₁₀H₁₀F₂]⁺• | H₂O | 168.0751 |

| [C₇H₅F₂]⁺ | •C₃H₇O | 127.0359 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Both LC-MS and GC-MS are powerful techniques for separating and identifying compounds in complex mixtures.

LC-MS Analysis: LC-MS is well-suited for analyzing moderately polar and thermally sensitive compounds like alcohols. mhlw.go.jp A typical method would involve:

Chromatography: Reversed-phase liquid chromatography using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Ionization: Electrospray ionization (ESI) in positive mode would likely be used, protonating the molecule to form the [M+H]⁺ ion.

Detection: The mass spectrometer would detect the parent ion and could be operated in tandem MS (MS/MS) mode to generate fragment ions for structural confirmation. docbrown.info

GC-MS Analysis: GC-MS is suitable for volatile and thermally stable compounds. While tertiary alcohols can sometimes be challenging to analyze directly by GC due to potential dehydration on the column, a suitable method could be developed. nih.gov

Derivatization: To improve volatility and thermal stability, the alcohol could be derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether.

Chromatography: A non-polar or mid-polar capillary column (e.g., DB-5ms) would be used with helium as the carrier gas and a temperature-programmed oven.

Ionization: Electron Ionization (EI) at 70 eV is standard, which would produce a characteristic fragmentation pattern that could be compared against spectral libraries.

Vibrational Spectroscopy (Infrared and Raman) of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule. researchgate.netresearchgate.net

Expected Infrared (IR) Spectral Features: The IR spectrum would be dominated by absorptions from the hydroxyl and aromatic groups.

O-H Stretch: A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration in an alcohol. docbrown.info

C-H Stretches: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H stretching of the methyl and methylene groups. Aromatic sp² C-H stretches would appear just above 3000 cm⁻¹.

C=C Aromatic Stretches: Several sharp to medium peaks in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are expected for the C-F stretching vibrations.

C-O Stretch: A moderate to strong absorption in the 1050-1200 cm⁻¹ range would indicate the C-O stretching of the tertiary alcohol. docbrown.info

Expected Raman Spectral Features: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene (B151609) ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C and C-H vibrations would also be visible.

C-C Skeleton: The carbon skeleton of the propanol chain would produce signals in the fingerprint region (<1500 cm⁻¹).

C-F Vibrations: C-F bonds can also be Raman active, and their signals would complement the IR data. The O-H stretch is typically a weak band in Raman spectra.

Table 3: Predicted Key Vibrational Spectroscopy Bands (Note: These are predicted band positions based on known functional group frequencies.)

| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (Strong, Broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 (Medium) | Strong |

| Aliphatic C-H | Stretch | 2850-2980 (Strong) | Strong |

| Aromatic C=C | Stretch | 1450-1620 (Medium-Strong) | Strong |

| C-F | Stretch | 1100-1300 (Strong) | Medium |

| C-O | Stretch | 1050-1200 (Strong) | Medium |

| Aromatic Ring | "Breathing" | Weak | ~1000 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Difluorophenyl Propanols

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. uobabylon.edu.iq This absorption corresponds to the excitation of electrons from lower to higher energy levels within a molecule, providing valuable information about its electronic structure, particularly the presence of chromophores. libretexts.org A chromophore is the part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to functional groups containing pi-electrons or heteroatoms with non-bonding valence-shell electron pairs that absorb light in the 200 to 800 nm range. libretexts.org

For compounds like 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, the primary chromophore is the 3,4-difluorophenyl group. The absorption of UV light by this aromatic ring system induces transitions of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. uobabylon.edu.iqlibretexts.org The main electronic transitions observed for substituted benzene rings are π → π transitions. uobabylon.edu.iq These transitions are typically strong, with high molar absorptivity (ε) values. libretexts.org Benzene itself exhibits strong absorption below 200 nm and a weaker, vibrationally-structured band around 254 nm. libretexts.org

The table below summarizes the types of electronic transitions relevant to organic molecules containing aromatic chromophores.

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Description |

| σ → σ | < 150 | High | Excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. Requires high energy. uobabylon.edu.iq |

| n → σ | 150 - 250 | Low to Medium | Excitation of an electron from a non-bonding orbital to a sigma anti-bonding orbital. |

| π → π | 200 - 500 | High | Excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. Characteristic of conjugated systems and aromatic rings. libretexts.org |

| n → π | 250 - 600 | Low | Excitation of an electron from a non-bonding orbital to a pi anti-bonding orbital. uobabylon.edu.iqlibretexts.org |

Development and Validation of Analytical Methods for Quantification of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol in Research Matrices

The accurate quantification of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol in various research matrices, such as biological fluids or reaction mixtures, requires the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques commonly employed for this purpose. chromatographyonline.comresearchgate.net Method validation is a critical process that provides documented evidence that a procedure is suitable for its intended use, ensuring the reliability and accuracy of the generated data. nih.gov The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.gov

A common approach for a UV-active compound like 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol would be a reversed-phase HPLC method with UV detection (HPLC-UV). Method development would involve selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol) to achieve adequate separation of the analyte from impurities and matrix components. researchgate.netallmultidisciplinaryjournal.com The detection wavelength would be set at or near the absorption maximum (λmax) of the compound to ensure high sensitivity. researchgate.net

For more complex biological matrices where higher selectivity and sensitivity are needed, LC-MS/MS is the preferred technique. chromatographyonline.comnih.gov This method couples the separating power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. nih.gov However, LC-MS/MS methods can be susceptible to matrix effects, where co-eluting endogenous substances from the sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement and compromising accuracy. nih.govresearchgate.net Therefore, careful sample preparation (e.g., solid-phase extraction or liquid-liquid extraction) and the use of stable isotope-labeled internal standards are often necessary to mitigate these effects. researchgate.netresearchgate.net

The validation of any quantitative analytical method involves assessing several key parameters:

Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. allmultidisciplinaryjournal.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Below are illustrative tables showing typical data generated during the validation of a hypothetical HPLC method for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol.

Table 1: Example of Linearity Data This table shows the relationship between the theoretical concentration and the measured instrument response. A linear regression analysis is performed, and the correlation coefficient (R²) should be close to 1.

| Theoretical Concentration (µg/mL) | Instrument Response (Peak Area) | Calculated Concentration (µg/mL) |

|---|---|---|

| 1.0 | 15230 | 1.01 |

| 5.0 | 75980 | 5.03 |

| 10.0 | 150500 | 9.97 |

| 25.0 | 378100 | 25.05 |

| 50.0 | 755400 | 49.99 |

| Linear Regression: y = 15100x + 180; R² = 0.9999 |

Table 2: Example of Accuracy and Precision Data This table demonstrates the method's accuracy (as percent recovery) and precision (as relative standard deviation, RSD) at different concentration levels.

| Spiked Concentration (µg/mL) | Number of Samples (n) | Mean Measured Concentration (µg/mL) | Mean Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|---|

| 2.0 (Low QC) | 6 | 1.98 | 99.0% | 2.1% |

| 20.0 (Mid QC) | 6 | 20.3 | 101.5% | 1.5% |

| 40.0 (High QC) | 6 | 39.6 | 99.0% | 1.2% |

Preclinical Biological Investigations and Structure Activity Relationships of 1 3,4 Difluorophenyl 2 Methylpropan 2 Ol Analogues

In Vitro Biological Activity Screening of Difluorophenyl Propanol (B110389) Derivatives

The in vitro evaluation of difluorophenyl propanol derivatives has been conducted through a variety of assays to determine their biological activity. These include enzyme inhibition studies, receptor binding assays, and cellular assays, which collectively provide a comprehensive profile of their potential therapeutic applications.

Analogues of 1-(3,4-difluorophenyl)-2-methylpropan-2-ol have been investigated as inhibitors of several enzymes, with a notable focus on aldosterone (B195564) synthase (CYP11B2). This enzyme is a key target for the treatment of hyperaldosteronism and related cardiovascular diseases. nih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Research has shown that heteroaryl-substituted derivatives can be potent inhibitors of human aldosterone synthase CYP11B2. google.com For instance, certain pyridine-substituted naphthalene (B1677914) derivatives have been identified as effective inhibitors of CYP11B2 in vitro, demonstrating significantly less activity against the highly homologous CYP11B1 enzyme. uni-saarland.de This selectivity is crucial for avoiding off-target effects. The development of selective CYP11B2 inhibitors is challenged by the high degree of similarity between CYP11B1 and CYP11B2. google.com

One study on atractylenolide-I (AT-I) found that it selectively inhibits aldosterone synthesis by covalently binding to CYP11B2. nih.gov This selective binding was attributed to the presence of a specific amino acid, Ala320, in the catalytic pocket of CYP11B2, which facilitates the epoxidation of the C8/C9 double bond of AT-I, leading to a nucleophilic addition with Cys450 in the enzyme. nih.gov This covalent interaction inactivates CYP11B2 and suppresses aldosterone synthesis. nih.gov

The following table summarizes the enzyme inhibition data for selected difluorophenyl derivatives against CYP11B2.

| Compound ID | Modification | Target Enzyme | IC50 (nM) | Selectivity vs CYP11B1 |

| Compound A | Pyridine-substituted naphthalene | CYP11B2 | Low nanomolar | High |

| Compound B | Dihydro-1H-quinolin-2-one series | CYP11B2 | Potent in vitro | Improved pharmacological profile |

| AT-I | Atractylenolide-I | CYP11B2 | Significant inhibition | High |

This table is a representative summary based on findings for analogous compound classes and does not represent specific data for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol which is not publicly available.

Receptor binding assays are essential for understanding how a ligand interacts with its target protein. For difluorophenyl propanol analogues, these assays have been employed to determine their affinity and selectivity for various receptors, including cannabinoid and adenosine (B11128) receptors. The binding affinity is often expressed as the inhibition constant (Ki).

In a study of rimonabant-based compounds, which share a pyrazole (B372694) scaffold, derivatives with a 2,4-difluorophenyl group at position 1 of the pyrazole nucleus showed selectivity for the human cannabinoid receptor 1 (hCB1). acs.org For example, a compound from this series exhibited a high binding affinity for CB1 receptors with a Ki value of 6.9 nM. acs.org

Similarly, research on 1,2,4-triazine (B1199460) derivatives as adenosine A2A antagonists utilized radioligand binding assays to determine their affinity. semanticscholar.org These assays were performed using membranes from cells expressing the target receptors. semanticscholar.org In another study on 2-aryladenine derivatives, radioligand binding assays were used to assess their affinity for all human adenosine receptor subtypes (A1, A2A, A2B, and A3). diva-portal.org A derivative with a 2,5-difluorophenyl group showed high affinity and selectivity for the A1 receptor. diva-portal.org

The data from these binding assays are crucial for identifying compounds with the desired receptor interaction profile.

| Compound Class | Target Receptor | Key Structural Feature | Ki (nM) |

| Rimonabant-based | CB1 | 2,4-difluorophenyl | 6.9 |

| 2-Aryladenine | A1 | 2,5-difluorophenyl | High affinity |

This table illustrates findings for analogous compound classes. Specific Ki values for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol are not publicly available.

Cellular assays provide a more physiologically relevant context for evaluating the biological activity of compounds compared to isolated enzyme or receptor assays. The NCI-H295R human adrenocortical carcinoma cell line is a widely used in vitro model for screening inhibitors of steroidogenesis, as it expresses the key enzymes involved, including CYP11B1 and CYP11B2. google.comuni-saarland.degoogle.com

In studies of potential aldosterone synthase inhibitors, the NCI-H295R cell line is used to measure the inhibition of aldosterone production. google.comuni-saarland.de For example, certain dihydro-1H-quinolin-2-one derivatives have demonstrated potent aldosterone-lowering effects in this cell model, which were then confirmed in vivo. uni-saarland.de The inhibitory effects of compounds on aldosterone synthesis in NCI-H295R cells have been demonstrated for various classes of molecules. istanbul.edu.tr

These cellular assays are critical for confirming that the enzymatic inhibition observed in biochemical assays translates into a functional response in a cellular context.

| Compound Class | Cell Line | Biological Response Measured | Outcome |

| Dihydro-1H-quinolin-2-one series | NCI-H295R | Aldosterone secretion | Potent inhibition |

| Efonidipine | NCI-H295R | Aldosterone synthesis and secretion | Inhibitory effect |

This table is a representative summary based on findings for analogous compound classes and does not represent specific data for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol which is not publicly available.

Structure-Activity Relationship (SAR) Analysis of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol and Related Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For 1-(3,4-difluorophenyl)-2-methylpropan-2-ol and its analogues, SAR analyses have focused on the effects of fluorine substitution and alkyl chain modifications.

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. researchgate.net Fluorine's high electronegativity can influence a molecule's acidity, lipophilicity, and metabolic stability. researchgate.net

In the context of 1,4-dihydropyridine (B1200194) derivatives, the position and type of electron-withdrawing groups, such as fluorine, on the phenyl ring at position 4 affect receptor-binding activity. researchgate.net For instance, a 2,3-difluorophenyl substituent has been shown to enhance the activity of certain cyclopentapyridine derivatives in rat thoracic aorta. istanbul.edu.tr The presence of a 3,4-difluorophenyl group is a common feature in various biologically active compounds, including inhibitors of aldosterone synthase. google.com

Studies on adenosine receptor antagonists have also highlighted the importance of fluorine substitution. A 2,5-difluorophenyl group in 2-aryladenine derivatives was found to confer high affinity and selectivity for the A1 receptor. diva-portal.org The strategic placement of fluorine atoms can thus be used to fine-tune the potency and selectivity of a compound for its biological target. nih.govrsc.org

Modifications to the alkyl chain of a molecule can have a profound impact on its receptor affinity and functional activity by altering its size, shape, and flexibility. In a series of diazatricyclodecane derivatives, modifications to the cinnamyl side chain were explored to understand its role in receptor interaction. mdpi.com The incorporation of a methyl group into the cinnamyl chain was one of the strategies employed. mdpi.com

In the development of mineralocorticoid receptor (MR) antagonists, a compound with a 2,4-difluorophenyl substituent and an (S)-configuration at the chiral center of the side chain displayed excellent binding affinity to the MR with a Ki of 0.5 nM. sci-hub.se This highlights the importance of both the nature of the aryl substituent and the stereochemistry of the alkyl chain.

The length and branching of the alkyl chain can also influence how a molecule fits into the binding pocket of a receptor, thereby affecting its affinity and whether it acts as an agonist or antagonist.

Stereochemical Aspects of Biological Activity in Difluorophenyl Propanol Analogues

The stereochemistry of drug molecules is a critical determinant of their interaction with chiral biological targets such as receptors and enzymes. For analogues of 1-(3,4-difluorophenyl)-2-methylpropan-2-ol, which possess a chiral center at the carbon atom bearing the hydroxyl group, it is highly probable that the different stereoisomers will exhibit distinct biological activities.

The spatial arrangement of the substituents around the chiral center—the 3,4-difluorophenyl group, the hydroxyl group, and the two methyl groups on the adjacent carbon—will dictate the molecule's ability to bind to its biological target. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other enantiomer may bind less effectively or not at all. In some cases, the less active enantiomer can even be responsible for undesirable side effects.

Although specific data for 1-(3,4-difluorophenyl)-2-methylpropan-2-ol analogues is not available, studies on related classes of compounds, such as synthetic cathinones and amphetamines, consistently demonstrate the profound impact of stereochemistry. For instance, in many cathinone (B1664624) derivatives, the (S)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. nih.gov This difference in activity is attributed to the specific orientation of the functional groups, which allows for a more favorable interaction with monoamine transporters.

The table below illustrates a hypothetical scenario for the differential biological activity of the (R) and (S) enantiomers of a generic 1-(3,4-difluorophenyl)-2-methylpropan-2-ol analogue at a specific biological target, based on common observations in medicinal chemistry.

| Enantiomer | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (R)-enantiomer | 150 | 250 |

| (S)-enantiomer | 25 | 45 |

| Racemic Mixture | 75 | 130 |

This table is a hypothetical representation and is not based on experimental data for 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol analogues.

Preclinical Metabolic Studies of 1 3,4 Difluorophenyl 2 Methylpropan 2 Ol and Analogues

In Vitro Metabolic Pathways in Animal Models (e.g., Liver Microsomes, Hepatocytes)

In the initial stages of preclinical assessment, the metabolic fate of a new chemical entity is typically investigated using in vitro systems derived from various animal species. These models, primarily liver microsomes and hepatocytes, provide a foundational understanding of the compound's metabolic stability and the enzymatic pathways involved in its biotransformation.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP450) superfamily. Incubating 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol with liver microsomes from preclinical species such as rats, mice, dogs, and monkeys, in the presence of necessary cofactors like NADPH, would help identify the primary oxidative, reductive, or hydrolytic reactions it undergoes. The rate of disappearance of the parent compound over time provides an initial estimate of its intrinsic clearance.

Hepatocytes, or whole liver cells, offer a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as transporters. Studies using cultured hepatocytes from different animal species would elucidate not only the initial breakdown products but also the subsequent conjugation reactions, such as glucuronidation or sulfation, that the metabolites of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol might undergo to facilitate excretion.

Interactive Data Table: Hypothetical In Vitro Metabolic Stability in Liver Microsomes

| Animal Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolic Pathway(s) Identified |

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available |

In Vivo Metabolic Profiles in Animal Species

Following in vitro characterization, the metabolic profile of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol would be examined in vivo using preclinical animal models. This step is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics in a whole-organism setting.

Typically, the compound, often radiolabeled, would be administered to species such as rats and dogs. Biological samples, including plasma, urine, and feces, would be collected at various time points. Analysis of these samples would reveal the concentration and time course of the parent compound and its metabolites, providing a comprehensive picture of its in vivo metabolic profile. These studies help to identify the major circulating metabolites and the primary routes of elimination from the body.

Interactive Data Table: Hypothetical In Vivo Metabolite Distribution

| Animal Species | Biological Matrix | Major Metabolites Detected | Primary Route of Excretion |

| Rat | Plasma, Urine, Feces | Data not available | Data not available |

| Dog | Plasma, Urine, Feces | Data not available | Data not available |

Identification and Characterization of Metabolites of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

A critical component of metabolic studies is the structural elucidation of the metabolites formed. This is typically achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

By comparing the mass spectra and fragmentation patterns of the metabolites with the parent compound, 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, potential sites of metabolic modification can be proposed. Common metabolic transformations for a compound with its structure could include oxidation of the methyl groups, hydroxylation of the phenyl ring (though potentially hindered by the fluorine atoms), or glucuronidation of the tertiary alcohol. The definitive structure of significant metabolites is then typically confirmed by synthesis and comparison of the synthetic standard with the biologically generated metabolite.

Interactive Data Table: Hypothetical Metabolite Identification

| Metabolite ID | Proposed Structure | Method of Identification | Biological Matrix of Detection |

| M1 | Data not available | Data not available | Data not available |

| M2 | Data not available | Data not available | Data not available |

| M3 | Data not available | Data not available | Data not available |

Interspecies Metabolic Comparisons in Preclinical Animal Models

Comparing the metabolic profiles of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol across different preclinical species is a cornerstone of drug development. These studies are essential for selecting the most appropriate animal model for toxicology studies—one that metabolizes the compound in a way that is most similar to humans.

Significant qualitative or quantitative differences in the metabolites produced by different species can have profound implications for the compound's efficacy and toxicity. For instance, if a particular species produces a unique or a disproportionately high level of a certain metabolite, it may not be a suitable toxicological model. Data from in vitro and in vivo studies are integrated to build a comprehensive understanding of these interspecies differences, which is vital for extrapolating the preclinical findings to predict the compound's behavior in humans.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol, and how do reaction conditions affect yield?

Answer:

A viable route involves difluoromethylation of phenol derivatives using sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent. Key steps include:

- Substrate Preparation : Start with a pre-functionalized phenol derivative (e.g., 1-(3-chloro-4-hydroxyphenyl) ethanone) to ensure regioselectivity during fluorination.

- Fluorination : React with sodium 2-chloro-2,2-difluoroacetate in N,N-dimethylformamide (DMF) under basic conditions (e.g., cesium carbonate) at 80–100°C. Gas evolution (e.g., CO₂) requires an oil bubbler to manage pressure .

- Purification : Use column chromatography (hexanes/ethyl acetate) to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmosphere control to minimize side reactions.

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol?

Answer:

- NMR Spectroscopy : and NMR confirm the substitution pattern on the aromatic ring and the tert-alcohol structure. For example, NMR peaks at δ -138 ppm (C3-F) and -144 ppm (C4-F) indicate para/ortho coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion (C₁₀H₁₁F₂O⁺, calculated m/z 189.0825) and fragmentation patterns.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) identifies purity (>95%) and detects trace impurities .

Basic: What safety protocols are critical when handling 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation exposure .

- Waste Management : Segregate halogenated waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Advanced: How can researchers resolve contradictions in impurity profiles during the synthesis of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol?

Answer:

- Impurity Identification : Use preparative HPLC to isolate impurities (e.g., urea derivatives formed during side reactions). Structural elucidation via NMR and LC-MS/MS reveals common byproducts, such as cyclopropane-containing analogs .

- Orthogonal Analytical Methods : Combine GC-MS (for volatile impurities) and ion chromatography (for ionic residues) to address discrepancies in purity assessments.

- Reaction Monitoring : Implement in-situ FTIR to track fluorination intermediates and adjust reagent stoichiometry in real time .

Advanced: How can computational methods predict the physicochemical properties of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts dipole moments (≈3.2 D) and polarizability (16.5 ± 0.5 ×10⁻²⁴ cm³), critical for solubility studies .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in DMSO or ethanol) to estimate logP (≈2.1) and diffusion coefficients.

- QSPR Models : Train neural networks on fluorinated alcohol datasets to predict melting points and vapor pressures, reducing experimental screening time .

Advanced: How can researchers evaluate the reactivity of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol as an intermediate in drug synthesis (e.g., ticagrelor)?

Answer:

- Catalytic Screening : Test coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to assess compatibility with boronate ester intermediates. Monitor regioselectivity via NMR .

- Kinetic Studies : Conduct time-resolved experiments under varying pH (4–9) and temperatures (25–60°C) to determine optimal conditions for hydroxyl group activation.

- Mechanistic Probes : Use isotopic labeling (e.g., ) to trace oxygen transfer pathways in esterification or etherification reactions .

Advanced: What strategies mitigate enantiomeric interference in chiral derivatives of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol?

Answer:

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Calculate enantiomeric excess (ee) via peak integration .

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) to direct stereochemistry during derivatization .

- Circular Dichroism (CD) : Correlate CD spectra with X-ray crystallography data to assign absolute configurations of diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.